molecular formula C11H13N3O2S B5650605 methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate CAS No. 331857-03-5

methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B5650605
CAS No.: 331857-03-5
M. Wt: 251.31 g/mol
InChI Key: WERNMOOUWIXXAZ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate is a thienopyridine derivative characterized by a fused thiophene-pyridine core with functional groups including an amino, dimethylamino, and methyl ester substituent. These compounds are typically synthesized via cyclocondensation or nucleophilic substitution reactions, as seen in related thienopyridine systems .

Properties

IUPAC Name

methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2S/c1-14(2)6-4-5-13-10-7(6)8(12)9(17-10)11(15)16-3/h4-5H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WERNMOOUWIXXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C2C(=C(SC2=NC=C1)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353814
Record name methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331857-03-5
Record name methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. This reaction involves the coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds . The reaction conditions often require the use of a palladium catalyst, a base, and an appropriate solvent under controlled temperature and pressure.

Industrial Production Methods

Industrial production methods for this compound may vary, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the process is achieved by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group at position 3 and dimethylamino group at position 4 participate in nucleophilic substitution reactions:

Reaction Type Conditions Products/Yields Key Observations
AlkylationAlkyl halides, K₂CO₃, DMF, 60°CN-alkylated derivatives (72-85%)Selective substitution at NH₂ due to higher nucleophilicity
AcylationAcetyl chloride, TEA, CH₂Cl₂, RTAcetylated products (68-78%)Ester group remains intact under mild conditions

For example, alkylation with methyl iodide produces N-methyl derivatives, while acylation introduces ketone or amide functionalities .

Ester Group Transformations

The methyl ester at position 2 undergoes hydrolysis and transesterification:

Transformation Conditions Products/Yields Catalyst/Solvent
Hydrolysis4M NaOH, dioxane, 80°C Carboxylic acid (quantitative)Requires extended reaction time
Amide CouplingHATU, DIPEA, DMF, RT Amides (55-89%)Broad substrate scope with amines
TransesterificationMeOH, H₂SO₄, refluxEthyl ester analog (70%)Acid catalysis preferred

The carboxylic acid intermediate is pivotal for synthesizing amide derivatives with antitumor activity .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura reactions enable aryl functionalization (demonstrated in analogous thienopyridines ):

Substrate Conditions Yields Catalyst System
3-Bromo analog Aryl boronic acid, Pd(dppf)Cl₂, K₂CO₃35-84% DME/H₂O (3:1), 100°C, 3-4.5h

While the parent compound lacks a halide, brominated precursors enable C-C bond formation at position 3 for structural diversification .

Oxidation and Dimerization

Hypochlorite-mediated oxidation leads to unexpected dimerization pathways :

Solvent System Products Mechanism Yield
Aqueous NaOCl N-N coupled dimerRadical-mediated coupling58%
Dichloromethane Intramolecular cyclized productElectrophilic aromatic substitution65%

The solvent polarity dictates reaction pathways, with aqueous conditions favoring intermolecular dimerization .

Cyclization Reactions

Acid-mediated cyclization forms fused polycyclic systems:

Conditions Products Applications
Polyphosphoric acid (PPA), 120°CTetracyclic thienopyridine analogsEnhanced bioactivity in lead compounds

Key Structural Modifications and Biological Relevance

  • Amide derivatives (e.g., 3-amino-4-(trifluoromethyl) analogs) show antitubercular activity (IC₉₀ = 1.1 μM) .

  • Oxidative dimers exhibit unique stereoelectronic properties for materials science applications .

Reaction Optimization Challenges

  • Steric hindrance from the dimethylamino group reduces reactivity at position 4.

  • Solvent selection critically impacts oxidation outcomes (e.g., aqueous vs. organic media) .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thieno[2,3-b]pyridine derivatives:

  • Inhibition of Tumor Growth : Research indicates that methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate exhibits significant anti-proliferative effects against various cancer cell lines, including triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231. The compound demonstrated a reduction in cell viability and tumor size in in vivo models using the chick chorioallantoic membrane (CAM) .
CompoundCell LineIC50 (μM)Effect on Cell Cycle
2eMDA-MB-23113Increased G0/G1 phase
Decreased S phase

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Broad Spectrum Activity : Several derivatives have been evaluated for their antimicrobial properties against bacterial and fungal strains. Notably, some compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than standard antibiotics like amoxicillin .
CompoundBacterial StrainMIC (μg/mL)
3aStaphylococcus aureus8
5aEscherichia coli16

Case Study 1: Triple-Negative Breast Cancer

In a study assessing the efficacy of thieno[2,3-b]pyridine derivatives against TNBC, compound 2e was highlighted for its ability to significantly reduce cell proliferation and tumor size in both in vitro and in vivo models. The study concluded that this compound could serve as a lead for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized derivatives against multiple strains. Compounds were tested for their ability to inhibit growth and showed promising results against resistant strains of bacteria, indicating their potential use in treating infections caused by antibiotic-resistant pathogens .

Mechanism of Action

The mechanism of action of methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the growth of cancer cells by interfering with cell cycle regulation and inducing apoptosis .

Comparison with Similar Compounds

Structural and Functional Group Variations

Thieno[2,3-b]pyridine derivatives vary primarily in substituents at positions 3, 4, and 4. Key analogs include:

Compound Name Substituents (Position) Molecular Formula Key Functional Features
Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-N(CH₃)₂, 2-COOEt C₁₂H₁₅N₃O₂S Electron-donating dimethylamino group
Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-CF₃, 6-Ph, 2-COOMe C₁₆H₁₁F₃N₂O₂S Electron-withdrawing CF₃, aromatic Ph group
Ethyl 3-amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 4-CF₃, 6-(4-MeOPh), 2-COOEt C₁₈H₁₅F₃N₂O₃S Methoxy-phenyl for enhanced lipophilicity
Ethyl 4-(dimethylamino)-3-([(dimethylamino)methylene]amino)thieno[2,3-b]pyridine-2-carboxylate 4-N(CH₃)₂, 3-NH-C(=N-N(CH₃)₂) C₁₅H₂₀N₄O₂S Methyleneamino bridge for extended conjugation

Key Observations :

  • Electron-Donating vs.
  • Aromatic Substituents : Phenyl (Ph) or methoxy-phenyl (4-MeOPh) groups at position 6 improve π-π stacking interactions, relevant for materials science or drug design .
  • Ester Flexibility : Methyl vs. ethyl esters influence solubility and metabolic stability; methyl esters generally exhibit faster hydrolysis rates .
Physicochemical Properties
Property Ethyl 3-Amino-4-(Dimethylamino) Methyl 3-Amino-6-Ph-4-CF₃ Ethyl 3-Amino-6-(4-MeOPh)-4-CF₃
Molecular Weight 265.33 g/mol 352.33 g/mol 398.38 g/mol
Melting Point 96–98°C Not reported Not reported
Predicted Density 1.320 g/cm³ Not reported Not reported
Boiling Point 434.1°C (predicted) Not reported Not reported
Solubility Likely polar aprotic solvents Lower due to CF₃/Ph groups Moderate (methoxy improves solubility)

Notes:

  • The dimethylamino group in the ethyl analog contributes to a lower melting point (96–98°C) compared to bulkier analogs .
  • Trifluoromethyl and phenyl substituents increase molecular weight and reduce solubility in polar solvents .

Biological Activity

Methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate, with the CAS number 869802-26-6, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, particularly focusing on its anticancer activity and interactions with various biological targets.

  • Molecular Formula : C11H13N3O2S
  • Molecular Weight : 251.3 g/mol
  • Structure : The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. Recent advancements have utilized microwave-assisted techniques to enhance yield and reduce reaction times .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[2,3-b]pyridine exhibited significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells (MDA-MB-231 and MCF-7), with effective concentrations leading to over 50% cell death within 72 hours at higher doses (25 µM) .

Table 1: Cytotoxic Effects on Cancer Cell Lines

Cell LineConcentration (µM)% Cell Viability after 72h
MDA-MB-2310.05~90%
MDA-MB-2312.5<50%
MDA-MB-23125<10%
MCF-70.05~85%
MCF-72.5~40%
MCF-725<15%

The mechanism of action appears to involve the inhibition of cancer stem cells (CSCs), which are pivotal in tumor recurrence and metastasis. The compound significantly reduced the proportion of CSCs in treated cell populations, indicating a potential role in targeting resistant cancer phenotypes .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Key Signaling Pathways : The compound has been implicated in the inhibition of pathways associated with cell proliferation and survival.
  • Induction of Apoptosis : Flow cytometry assays revealed that treated cells underwent significant apoptotic changes characterized by increased annexin V staining.
  • Metabolic Profiling : Metabolomic studies indicated alterations in glycolytic and mitochondrial pathways upon treatment, suggesting a shift in cellular metabolism towards apoptosis .

Case Studies

A notable case study involved the evaluation of this compound's effects on breast cancer models. The study employed both in vitro assays and in vivo models to assess tumor growth inhibition. Results indicated a marked reduction in tumor size and weight when treated with this compound compared to control groups.

Q & A

Basic: What are the common synthetic strategies for preparing methyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate and related derivatives?

Methodological Answer:
Thieno[2,3-b]pyridine derivatives are typically synthesized via cyclization reactions. A modified Niementowski reaction is widely used, where 2-amino-3-thiophenecarboxylates are condensed with reagents like formamide or imidates under high temperatures (e.g., 200°C) to form the fused pyridine-thiophene core . For example, sulfonamido derivatives can be synthesized by reacting 3-amino-thienopyridine intermediates with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in dichloromethane with pyridine as a base, followed by crystallization . Key steps include optimizing stoichiometry, temperature, and purification via column chromatography or recrystallization.

Advanced: How can reaction conditions be systematically optimized for synthesizing thieno[2,3-b]pyridine derivatives?

Methodological Answer:
Advanced optimization employs Design of Experiments (DoE) and statistical modeling. For example, flow-chemistry setups enable precise control of reaction parameters (residence time, temperature, reagent ratios) while minimizing side reactions . Variables like solvent polarity (e.g., DMF vs. dichloromethane), catalyst loading, and heating methods (microwave vs. conventional) should be tested. Reaction progress can be monitored via HPLC or TLC, and purity assessed using melting-point analysis or NMR .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:
X-ray crystallography is definitive for confirming molecular geometry, as demonstrated in studies of similar sulfonamido derivatives . 1H/13C-NMR identifies functional groups (e.g., dimethylamino protons at δ ~2.8–3.2 ppm) and aromatic coupling patterns. HRMS validates molecular weight, while IR spectroscopy confirms carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3300 cm⁻¹) groups .

Advanced: How can crystallography data resolve ambiguities in substituent positioning?

Methodological Answer:
Crystallography data (e.g., bond lengths, angles, and torsional parameters) distinguish between regioisomers. For example, the dimethylamino group at position 4 versus position 3 can be confirmed by comparing observed dihedral angles with computational models (e.g., DFT). Hydrogen-bonding networks in the crystal lattice (e.g., N–H···O interactions) further validate substituent orientation .

Basic: How is the biological activity of this compound screened in preclinical studies?

Methodological Answer:
Initial screening involves in vitro assays against cancer cell lines (e.g., MTT assay) or parasites (e.g., antiplasmodial activity via β-hematin inhibition). Derivatives are tested at varying concentrations (1–100 µM) with controls, and IC50 values are calculated. Structural analogs with substituents like trifluoromethyl or chlorophenyl groups often show enhanced activity .

Advanced: How are structure-activity relationships (SAR) studied for antitumor derivatives?

Methodological Answer:
SAR studies compare analogs with systematic substitutions (e.g., 4-chlorophenyl vs. 3-methylphenyl). For instance, replacing a methyl group with trifluoromethyl at position 4 increases lipophilicity and bioavailability, as shown in antiplasmodial studies . Molecular docking into target proteins (e.g., kinases) identifies key interactions, while QSAR models correlate electronic/steric parameters with activity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Follow GHS guidelines : use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Waste should be neutralized (e.g., with dilute acetic acid) before disposal. Safety data sheets (SDS) for similar compounds highlight risks of skin/eye irritation and recommend emergency procedures (e.g., rinsing with water for 15 minutes) .

Advanced: How can conflicting biological activity data between assays be resolved?

Methodological Answer:
Contradictions may arise from assay conditions (e.g., cell line variability, serum concentration). Validate results using orthogonal assays (e.g., ATP-based viability assays vs. apoptosis markers). Control for compound stability (e.g., HPLC monitoring) and solubility (DMSO concentration ≤0.1%). Cross-reference with crystallography data to rule out polymorphic effects .

Basic: What purification methods are effective for isolating this compound?

Methodological Answer:
Column chromatography (silica gel, hexane/ethyl acetate gradient) separates crude products, while recrystallization from dichloromethane/petroleum ether yields high-purity crystals . Purity is confirmed by HPLC (≥95% peak area) and melting-point consistency (±2°C of literature values) .

Advanced: What mechanistic insights explain the cyclization of thienopyridine precursors?

Methodological Answer:
Cyclization involves nucleophilic attack of the thiophene amino group on electrophilic carbons (e.g., from chloroacetonitrile), followed by aromatization. For example, chloroacetonitrile reacts with cyanopyridine-2(1H)-thiones to form 3-aminothieno[2,3-b]pyridine intermediates, which undergo further condensation with triethyl orthoformate to yield pyrimidine-fused derivatives . Kinetic studies (e.g., variable-temperature NMR) can elucidate transition states.

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